1,2,3,7-Tetramethoxyxanthone

Description

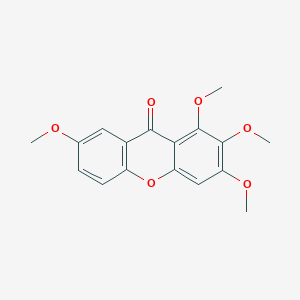

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLQNKRJVPRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive 1,2,3,7-Tetramethoxyxanthone: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of 1,2,3,7-tetramethoxyxanthone, a xanthone (B1684191) of interest to researchers in natural product chemistry and drug development. This document details its primary natural source, outlines a composite methodology for its isolation based on established protocols for similar compounds, and presents its known physicochemical and spectroscopic data.

Natural Sources

The principal natural source of this compound identified to date is the root of Polygala tenuifolia, a plant widely used in traditional medicine.[1] While the presence of this compound is confirmed, detailed studies focusing exclusively on its isolation are limited. However, extensive research on the phytochemical composition of Polygala species, particularly P. tenuifolia, has led to the isolation of a variety of structurally related xanthones. These include hydroxylated and glycosidic derivatives of tetramethoxyxanthone, such as 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one and 6-O-(beta-D-glucopyranosyl)-1,2,3,7-tetramethoxyxanthone. The co-occurrence of these derivatives strongly supports Polygala tenuifolia as a key source for the target compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is crucial for its identification and characterization in natural extracts.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₆ |

| Molecular Weight | 316.31 g/mol |

| CAS Number | 22804-52-0 |

| Appearance | Solid (predicted) |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is essential for the unambiguous identification of this compound. The following tables summarize key mass spectrometry and nuclear magnetic resonance data.

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 317.0968 |

| ESI+ | [M+Na]⁺ | 339.0788 |

| ESI- | [M-H]⁻ | 315.0823 |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in the searched literature |

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature |

Table 4: ¹³C NMR Spectroscopic Data

Note: Experimentally determined ¹H and ¹³C NMR data for this compound were not explicitly found in the reviewed literature. The tables are provided as a template for researchers to populate upon experimental determination.

Experimental Protocols: A Composite Approach to Isolation

Extraction

The initial step involves the extraction of crude secondary metabolites from the dried and powdered roots of Polygala tenuifolia.

-

Solvent: 70-95% Methanol (B129727) or Ethanol

-

Method: Maceration or Soxhlet extraction at room temperature. The process should be repeated multiple times to ensure the exhaustive extraction of compounds.

-

Post-Extraction: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol. Xanthones are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The enriched fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography:

-

Stationary Phases: Silica gel, Sephadex LH-20, and Diaion HP-20 are commonly employed.

-

Mobile Phases: A gradient elution system is typically used, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, reversed-phase prep-HPLC with a C18 column is often utilized. A typical mobile phase would consist of a gradient of methanol and water.

The following diagram illustrates the general workflow for the isolation of this compound from Polygala tenuifolia.

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The definitive identification of the isolated compound as this compound requires a suite of spectroscopic techniques.

Caption: Spectroscopic techniques for structure elucidation.

This technical guide serves as a foundational resource for the study of this compound. The outlined composite isolation protocol provides a strong starting point for researchers to obtain this compound for further investigation into its biological activities and potential therapeutic applications. The provided physicochemical and spectroscopic data, while awaiting more comprehensive experimental validation, will aid in its identification and characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. [Chemical constituents of Polygala tenuifolia root] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthetic Pathway of 1,2,3,7-Tetramethoxyxanthone in Polygala tenuifolia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Polygala tenuifolia, a staple of traditional medicine, is a rich source of various xanthones, including the pharmacologically relevant 1,2,3,7-tetramethoxyxanthone. While the complete biosynthetic pathway for this specific compound has not been fully elucidated in P. tenuifolia, significant insights can be drawn from established general xanthone (B1684191) biosynthesis principles in plants and transcriptome data from the species. This guide synthesizes the current knowledge to propose a putative pathway, outlines the key enzymatic steps, and provides standardized experimental protocols for its investigation and validation. The proposed pathway begins with the shikimate and malonate pathways, converging to form a key benzophenone (B1666685) intermediate, which is then cyclized and subsequently decorated by a series of hydroxylation and methylation events to yield this compound.

The General Xanthone Biosynthetic Pathway

The formation of the core xanthone structure in plants is a well-recognized process that combines intermediates from two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway.[1][2][3]

-

Shikimate Pathway: This pathway provides the B-ring of the xanthone scaffold. It begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, ultimately producing aromatic amino acids, including L-phenylalanine.[2][4] In the context of xanthone synthesis, L-phenylalanine is converted to benzoyl-CoA.

-

Acetate-Malonate Pathway: This pathway supplies three molecules of malonyl-CoA, which are condensed with benzoyl-CoA to form the A-ring.

The key steps to form the central xanthone precursors are as follows:

-

Benzophenone Synthase (BPS) Activity: A molecule of benzoyl-CoA is condensed with three molecules of malonyl-CoA by the enzyme benzophenone synthase, a type III polyketide synthase. This reaction produces the intermediate 2,4,6-trihydroxybenzophenone (B1214741) (2,4,6-THB).[1][5]

-

Hydroxylation: The 2,4,6-THB intermediate is hydroxylated at the 3'-position by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to yield 2,3',4,6-tetrahydroxybenzophenone (B1214623) (2,3',4,6-THB).[1][2][6] This molecule is the central intermediate for the subsequent cyclization step.

-

Oxidative Cyclization: The 2,3',4,6-THB undergoes a regioselective, intramolecular oxidative C-O coupling reaction. This critical step is catalyzed by specific cytochrome P450 enzymes (CYP81AA subfamily), known as trihydroxyxanthone synthases.[2][6] Depending on the enzyme's regiospecificity, the cyclization occurs either ortho or para to the 3'-hydroxyl group, leading to two primary xanthone cores:

Given the substitution pattern of this compound, the most probable core precursor in P. tenuifolia is 1,3,7-trihydroxyxanthone .

Proposed Biosynthetic Pathway of this compound

Starting from the 1,3,7-trihydroxyxanthone core, a series of downstream modifications—specifically, one hydroxylation and four O-methylation steps—are required to produce the final product. While transcriptome analyses of P. tenuifolia have identified numerous candidate cytochrome P450s (hydroxylases) and O-methyltransferases (OMTs), the specific enzymes and the precise sequence of these modifications remain to be experimentally verified.[1][8]

Based on common biochemical logic, a plausible pathway would involve an initial hydroxylation to create the full substitution pattern, followed by sequential methylation.

Putative Enzymatic Reactions

The table below summarizes the proposed enzymatic reactions and the classes of genes likely responsible for them in P. tenuifolia.

| Step | Substrate | Product | Putative Enzyme Class | Potential Gene Candidates (from Transcriptome) |

| 1 | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | Cytochrome P450 (CYP81AA Family) | CYP450 homologues |

| 2 | 1,3,7-Trihydroxyxanthone | 1,2,3,7-Tetrahydroxyxanthone | Cytochrome P450 Monooxygenase | CYP450 homologues |

| 3 | 1,2,3,7-Tetrahydroxyxanthone | 1,3,7-Trihydroxy-2-methoxyxanthone | S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferase (OMT) | OMT homologues |

| 4 | 1,3,7-Trihydroxy-2-methoxyxanthone | 1,7-Dihydroxy-2,3-dimethoxyxanthone | SAM-dependent O-Methyltransferase (OMT) | OMT homologues |

| 5 | 1,7-Dihydroxy-2,3-dimethoxyxanthone | 7-Hydroxy-1,2,3-trimethoxyxanthone | SAM-dependent O-Methyltransferase (OMT) | OMT homologues |

| 6 | 7-Hydroxy-1,2,3-trimethoxyxanthone | This compound | SAM-dependent O-Methyltransferase (OMT) | OMT homologues |

Quantitative Data Presentation

Currently, there is no published quantitative data, such as enzyme kinetics, for the specific enzymes involved in this compound biosynthesis in P. tenuifolia. For the purpose of illustrating how such data would be presented, the following table shows hypothetical kinetic properties for one of the putative O-methyltransferases.

Table 2: Representative Kinetic Properties of a Hypothetical P. tenuifolia O-Methyltransferase (PtXOMT)

| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) |

| 1,2,3,7-Tetrahydroxyxanthone | 55.2 | 15.8 | 0.95 | 1.72 x 104 |

| 1,3,7-Trihydroxyxanthone | >500 | <1.0 | - | - |

| Caffeic Acid | 120.5 | 5.3 | 0.32 | 2.65 x 103 |

| Quercetin | >500 | <0.5 | - | - |

Data are hypothetical and for illustrative purposes only. Values would be determined experimentally via enzyme assays.

Methodologies for Pathway Elucidation

Validating the proposed pathway requires a multi-step experimental approach that combines transcriptomics, gene functional characterization, and analytical chemistry.

Experimental Protocol 1: Identification of Candidate OMTs via Transcriptome Analysis

-

Plant Material and RNA Extraction: Collect fresh root tissue from P. tenuifolia, where xanthones are known to accumulate.[9] Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable plant RNA extraction kit with DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Assess RNA quality and quantity using a Bioanalyzer and Nanodrop. Construct sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit. Perform paired-end sequencing on an Illumina NovaSeq or similar platform.

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and low-quality reads using tools like Trimmomatic.

-

De Novo Assembly: As a reference genome may not be perfect, perform a de novo assembly of the transcriptome using Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by blasting against public databases (NCBI Nr, Swiss-Prot, KEGG). Identify transcripts annotated as O-methyltransferases and Cytochrome P450s.

-

Differential Expression: If comparing tissues with high vs. low xanthone content, perform differential expression analysis to find upregulated genes.

-

Co-expression Analysis: Use tools like WGCNA to identify modules of co-expressed genes. Search for modules containing known upstream pathway genes (e.g., benzophenone synthase) and identify candidate OMTs and P450s within the same modules.

-

Experimental Protocol 2: Functional Characterization of a Candidate O-Methyltransferase (OMT)

-

Gene Cloning: Based on the transcriptome data, design primers to amplify the full-length coding sequence of a candidate OMT gene. Clone the PCR product into a bacterial expression vector (e.g., pET-28a with a His-tag) and a yeast expression vector.

-

Heterologous Expression in E. coli: Transform the expression vector into an E. coli strain like BL21(DE3). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 18°C) overnight.

-

Protein Purification: Harvest the cells by centrifugation. Lyse the cells via sonication and clarify the lysate. Purify the His-tagged recombinant protein from the soluble fraction using a Ni-NTA affinity chromatography column. Confirm protein purity and size using SDS-PAGE.

-

In Vitro Enzyme Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). The reaction should contain the purified enzyme (1-5 µg), the xanthone substrate (e.g., 1,2,3,7-tetrahydroxyxanthone, 100 µM), and the methyl donor S-adenosyl-L-methionine (SAM, 200 µM).

-

Incubation and Termination: Incubate the reaction at 30°C for 1-2 hours. Terminate the reaction by adding an equal volume of methanol (B129727) or by acidifying with HCl.

-

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.

-

Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the substrate from the more nonpolar methylated product.

-

Compare the retention time and UV spectrum of the product with an authentic standard if available. For definitive identification, collect the product peak and analyze by LC-MS and NMR.

-

Conclusion and Future Directions

The biosynthetic pathway of this compound in Polygala tenuifolia is proposed to proceed from the core intermediate 1,3,7-trihydroxyxanthone through a series of hydroxylation and O-methylation steps. While this pathway is biochemically sound, it requires experimental validation. The methodologies outlined in this guide, combining multi-omics approaches with rigorous biochemical characterization, provide a clear roadmap for researchers to fully elucidate this pathway. Identifying the specific CYP450s and OMTs will not only advance our fundamental understanding of plant secondary metabolism but also provide the genetic tools necessary for the metabolic engineering and synthetic biology-based production of this valuable pharmaceutical compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 1,2,3,7-Tetramethoxyxanthone: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for 1,2,3,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191) derivative. This compound has been isolated from plant species such as Polygala tenuifolia and is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the broad range of biological activities associated with the xanthone scaffold.[1] This document compiles available spectroscopic data (NMR, MS, IR) and provides generalized experimental protocols for the analysis of such compounds.

Compound Profile

This compound is a poly-substituted xanthone with the following chemical structure:

-

Molecular Formula: C₁₇H₁₆O₆

-

Molecular Weight: 316.31 g/mol

-

IUPAC Name: 1,2,3,7-tetramethoxy-9H-xanthen-9-one

-

CAS Number: 13936-08-8

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.99 | d | 9.0 | H-8 |

| 7.21 | d | 2.5 | H-6 |

| 7.15 | dd | 9.0, 2.5 | H-5 |

| 6.75 | s | H-4 | |

| 3.99 | s | 7-OCH₃ | |

| 3.96 | s | 1-OCH₃ | |

| 3.94 | s | 2-OCH₃ | |

| 3.89 | s | 3-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | C-9 |

| 161.8 | C-7 |

| 157.8 | C-1 |

| 156.9 | C-3 |

| 156.4 | C-4a |

| 142.1 | C-2 |

| 134.1 | C-8 |

| 121.5 | C-8a |

| 116.5 | C-5 |

| 111.9 | C-9a |

| 108.9 | C-4 |

| 98.6 | C-6 |

| 62.1 | 2-OCH₃ |

| 61.3 | 3-OCH₃ |

| 56.8 | 1-OCH₃ |

| 55.9 | 7-OCH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z [M+H]⁺ | Molecular Formula |

| ESI | 317.1025 | C₁₇H₁₇O₆⁺ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1650 | C=O (xanthone carbonyl) stretching |

| ~1600, 1500-1400 | Aromatic C=C stretching |

| ~3000-2850 | C-H stretching (methoxy and aromatic) |

| ~1280-1020 | C-O stretching (ethers) |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

Mass Spectrometry (MS)

Mass spectra are obtained using a high-resolution mass spectrometer.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ adduct.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to determine the accurate mass and molecular formula.

Infrared (IR) Spectroscopy

The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is frequently used. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded and then subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product like this compound.

Caption: Workflow for Natural Product Spectroscopic Analysis.

References

In Silico Prediction of 1,2,3,7-Tetramethoxyxanthone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Xanthones are a class of polyphenolic compounds recognized for their broad pharmacological potential. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of 1,2,3,7-Tetramethoxyxanthone, a natural product isolated from Polygala tenuifolia. The methodologies detailed herein provide a framework for assessing its drug-likeness, identifying potential molecular targets, and elucidating its mechanism of action through computational means. This guide is intended to serve as a resource for researchers in drug discovery and computational biology, offering detailed protocols for ADMET prediction, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. The presented in silico analysis suggests that this compound holds promise as a lead compound for the development of novel anti-inflammatory and anticancer agents.

Introduction

Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects[1][2]. This compound is a specific xanthone (B1684191) isolated from the plant Polygala tenuifolia[3]. The exploration of its therapeutic potential is an active area of research. In silico methods provide a rapid and cost-effective approach to predict the bioactivity of natural products, prioritize them for further experimental validation, and gain insights into their mechanisms of action at a molecular level.

This technical guide presents a hypothetical but plausible in silico investigation of this compound, focusing on its potential as an anti-inflammatory and anticancer agent. For the purpose of this guide, we will use the SMILES string of a closely related compound, 1-hydroxy-2,3,4,7-tetramethoxyxanthone, obtained from PubChem (CID 5318358), as a structural proxy for our target molecule: COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC[4].

Predicted Bioactivities and Rationale for Target Selection

Based on the known pharmacological activities of xanthone derivatives, we hypothesize that this compound is likely to exhibit anti-inflammatory and anticancer properties.

-

Anti-inflammatory Activity: Many xanthones have been reported to modulate inflammatory pathways, primarily through the inhibition of key enzymes like Cyclooxygenase-2 (COX-2) and the modulation of signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1][2].

-

Anticancer Activity: Xanthones have been shown to induce apoptosis in various cancer cell lines. A common mechanism involves the inhibition of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2)[5].

Therefore, for our in silico investigation, we have selected Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2) as primary molecular targets.

Data Presentation: Quantitative Bioactivity of Xanthone Derivatives

To provide a context for the potential potency of this compound, the following tables summarize the reported bioactivities of various xanthone derivatives.

Table 1: Anticancer Activity of Selected Xanthone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | 20.0 | [1] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 | 30.0 | [1] |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | 35.0 | [1] |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KBv200 | 41.0 | [1] |

| Gerontoxanthone C hydrate | KB | 5.6 | [2] |

| Gerontoxanthone C hydrate | HeLa S3 | 6.8 | [2] |

| Gerontoxanthone C hydrate | MCF-7 | 7.5 | [2] |

| Gerontoxanthone C hydrate | Hep G2 | 7.2 | [2] |

| 1-hydroxyxanthone | T47D | 248.82 | [6] |

| 3-hydroxyxanthone | T47D | 100.19 | [6] |

| 1,3-dihydroxyxanthone | T47D | 137.24 | [6] |

Table 2: Anti-inflammatory Activity of Selected Xanthone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 3′-hydroxycalothorexanthone | NO production in RAW 264.7 cells | 16.4 | [2] |

| 3′-hydroxycalothorexanthone | NO production in BV-2 cells | 13.8 | [2] |

| Delpyxanthone A | NO production in RAW 264.7 cells | 14.5 | [7] |

| Gerontoxanthone I | NO production in RAW 264.7 cells | 28.2 | [7] |

| α-mangostin | NO production in RAW 264.7 cells | 18.6 | [7] |

Experimental Protocols: In Silico Methods

This section provides detailed protocols for the computational prediction of the bioactivity of this compound.

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.

Protocol:

-

Compound Input: The SMILES string of the proxy compound for this compound (COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC) is used as the input.

-

Web Server/Software: Utilize a web-based platform such as SwissADME or a standalone software package to predict ADMET properties.

-

Property Calculation: The software calculates various physicochemical and pharmacokinetic properties, including but not limited to:

-

Lipophilicity: LogP (octanol-water partition coefficient)

-

Solubility: LogS

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate/inhibitor prediction.

-

Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule, Egan rule.

-

Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

-

-

Data Analysis: The predicted ADMET properties are compiled and analyzed to assess the overall drug-likeness and potential liabilities of the compound.

Table 3: Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 332.3 g/mol | Complies with Lipinski's rule (<500) |

| LogP | 3.5 | Optimal lipophilicity |

| LogS | -4.2 | Moderately soluble |

| GI Absorption | High | Good oral bioavailability predicted |

| BBB Permeant | Yes | Potential for CNS activity |

| P-gp Substrate | No | Low potential for efflux |

| hERG Inhibitor | No | Low risk of cardiotoxicity |

| Ames Mutagenicity | No | Non-mutagenic |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we select human COX-2 (PDB ID: 5IKR) and human Bcl-2 (PDB ID: 6GL8).

-

Prepare the protein for docking using software like AutoDockTools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string using a chemical drawing tool and optimize its geometry using a force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the receptor based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Perform the docking simulation using software such as AutoDock Vina. The program will generate multiple binding poses of the ligand in the receptor's active site.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding affinity (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.

-

Table 4: Predicted Docking Scores of this compound (Hypothetical Data)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| COX-2 | 5IKR | -9.2 | Tyr385, Ser530, Arg120 |

| Bcl-2 | 6GL8 | -8.7 | Gly145, Arg146, Tyr108 |

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

Protocol (using GROMACS):

-

System Preparation:

-

Prepare the topology files for the protein (using a force field like CHARMM36) and the ligand (using a parameterization server like CGenFF).

-

Combine the protein and ligand into a single complex and place it in a simulation box.

-

Solvate the system with water molecules and add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-step equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.

Protocol:

-

Data Collection:

-

Compile a dataset of xanthone derivatives with their experimentally determined IC50 values for a specific biological activity (e.g., inhibition of a particular cancer cell line).

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices) using software like PaDEL-Descriptor.

-

-

Data Splitting:

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Model Building:

-

Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm, to build a model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

-

-

Prediction:

-

Use the validated QSAR model to predict the bioactivity of this compound.

-

Mandatory Visualizations

Signaling Pathways

Caption: Postulated anti-inflammatory signaling pathway modulation.

Caption: Postulated intrinsic apoptosis pathway induction.

Experimental Workflow

Caption: Overall workflow for in silico bioactivity prediction.

Conclusion

This technical guide has detailed a comprehensive in silico strategy for predicting the bioactivity of this compound. The hypothetical results from ADMET analysis, molecular docking, and the framework for MD simulations and QSAR modeling collectively suggest that this compound is a promising candidate for further investigation as an anti-inflammatory and anticancer agent. The computational protocols and workflows described herein offer a robust framework for the initial assessment of natural products in the drug discovery pipeline, enabling the prioritization of compounds for experimental validation and accelerating the development of new therapeutic agents.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. rcsb.org [rcsb.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Intrinsic apoptotic pathway: Significance and symbolism [wisdomlib.org]

Potential Pharmacological Activities of Tetramethoxyxanthones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

Xanthones, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities. Within this class, tetramethoxyxanthones represent a group of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood pharmacological activities of tetramethoxyxanthones and their structural analogs. While research specifically focused on tetramethoxy isomers is still emerging, this document compiles available data on related xanthone (B1684191) compounds to infer potential activities, focusing on anticancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for key bioassays and visual representations of relevant signaling pathways are provided to facilitate further research and drug development in this promising area.

Introduction

Xanthones are characterized by a tricyclic xanthen-9-one core structure. Variations in the substitution patterns on this core, particularly the number and position of methoxy (B1213986) groups, can significantly influence their biological properties. Tetramethoxyxanthones, featuring four methoxy groups, are a subject of growing interest due to their potential for increased metabolic stability and bioavailability compared to their hydroxylated counterparts. This guide will explore the known and potential pharmacological activities of various tetramethoxyxanthone isomers, drawing upon data from closely related and more extensively studied xanthone derivatives.

Anticancer Activity

While specific quantitative data for the anticancer activity of many tetramethoxyxanthone isomers are limited, studies on other xanthone derivatives suggest potential cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.

Quantitative Data on Anticancer Activity of Xanthone Derivatives

The following table summarizes the cytotoxic activity of various xanthone derivatives against different cancer cell lines, providing an indication of the potential potency of this class of compounds. It is important to note that these are not tetramethoxyxanthones but structurally related compounds.

| Compound/Extract | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Novel Prenylated Xanthone | U-87 (Glioblastoma) | Not Specified | 6.39 | [1] |

| SGC-7901 (Gastric) | Not Specified | 8.09 | [1] | |

| PC-3 (Prostate) | Not Specified | 6.21 | [1] | |

| A549 (Lung) | Not Specified | 4.84 | [1] | |

| CNE-1 (Nasopharyngeal) | Not Specified | 3.35 | [1] | |

| CNE-2 (Nasopharyngeal) | Not Specified | 4.01 | [1] | |

| Ananixanthone | K562 (Leukemia) | Not Specified | 7.21 | [1] |

| Caloxanthone B | K562 (Leukemia) | Not Specified | 3.00 | [1] |

| Dihydroxyxanthone & Tetrahydroxyxanthone Mix | A549 (Lung) | Not Specified | 3.90 - 5.50 | [1] |

| HepG2 (Liver) | Not Specified | 4.50 - 10.0 | [1] | |

| HT-29 (Colon) | Not Specified | 4.10 - 6.40 | [1] | |

| PC-3 (Prostate) | Not Specified | 3.20 - 4.60 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetramethoxyxanthone compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Xanthone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. The anti-inflammatory potential of tetramethoxyxanthones is an area of active investigation.

Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting these pathways.

NF-κB Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by tetramethoxyxanthones.

MAPK Signaling Pathway Diagram:

Caption: Modulation of the MAPK signaling pathway by tetramethoxyxanthones.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

Workflow Diagram:

Caption: Workflow for the Griess assay to measure nitric oxide production.

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the tetramethoxyxanthone compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Neuroprotective Activity

Emerging evidence suggests that xanthones may possess neuroprotective properties, potentially through their antioxidant and anti-inflammatory effects. The ability of tetramethoxyxanthones to cross the blood-brain barrier is a key area of interest for their development as neuroprotective agents.

Proposed Neuroprotective Signaling Pathways

Several signaling pathways are implicated in neuronal survival and protection against neurodegeneration. Phytochemicals, including xanthones, are thought to exert their neuroprotective effects by modulating these pathways.

Neuroprotective Signaling Diagram:

Caption: Potential neuroprotective signaling pathways modulated by tetramethoxyxanthones.

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves inducing neuronal cell death with a neurotoxin and evaluating the protective effect of a test compound.

Workflow Diagram:

Caption: Workflow for an in vitro neuroprotection assay.

Methodology:

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the tetramethoxyxanthone for a specified time.

-

Neurotoxin Challenge: Expose the cells to a neurotoxin such as MPP+ or 6-hydroxydopamine (6-OHDA) to induce cell death.

-

Incubation: Incubate the cells for 24-48 hours.

-

Viability Assessment: Determine cell viability using an appropriate method, such as the MTT assay described in section 2.2.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the tetramethoxyxanthone compared to the cells treated with the neurotoxin alone.

Antimicrobial Activity

Xanthones have been reported to exhibit activity against a range of microbial pathogens. The antimicrobial potential of tetramethoxyxanthones is an area that warrants further investigation.

Quantitative Data on Antimicrobial Activity of Xanthone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of some xanthone derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thioxanthone Derivative 8 | E. coli SA/2 (CTX MIC reduction) | 4-fold | [2] |

| Thioxanthone Derivative 10 | E. coli SA/2 (CTX MIC reduction) | 4-fold | [2] |

| Thioxanthone Derivative 12 | E. coli SA/2 (CTX MIC reduction) | 16-fold | [2] |

| Thioxanthone Derivative 18 | E. coli SA/2 (CTX MIC reduction) | 4-fold | [2] |

| Thioxanthone Derivative 9 | E. faecalis B3/101 (VAN MIC reduction) | 16-fold | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

Caption: Workflow for MIC determination using the broth microdilution method.

Methodology:

-

Prepare Compound Dilutions: Perform serial twofold dilutions of the tetramethoxyxanthone compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct and extensive research on the pharmacological activities of tetramethoxyxanthones is still in its early stages, the available data on structurally related xanthone compounds provide a strong rationale for their further investigation. The potential for anticancer, anti-inflammatory, and neuroprotective effects, coupled with potentially favorable pharmacokinetic properties, makes tetramethoxyxanthones a promising class of compounds for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the therapeutic potential of these fascinating molecules. Further studies are crucial to elucidate the specific activities of different tetramethoxyxanthone isomers and to establish their mechanisms of action.

References

Preliminary Insights into the Mechanism of Action of 1,2,3,7-Tetramethoxyxanthone: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a preliminary exploration of the potential mechanism of action of 1,2,3,7-tetramethoxyxanthone. It is important to note that direct and detailed experimental studies on the specific mechanism of action of this compound are limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on the source plant, Polygala tenuifolia, and structurally related xanthone (B1684191) compounds to propose a hypothetical framework for its biological activity.

This compound is a xanthone isolated from the roots of Polygala tenuifolia.[1][2] This plant has a history of use in traditional medicine for treating conditions related to inflammation and neurological disorders.[3][4] Modern phytochemical research has identified various bioactive compounds in Polygala tenuifolia, including xanthones, saponins, and oligosaccharide esters, which are believed to contribute to its pharmacological effects.[2][4]

Hypothetical Mechanism of Action: An Anti-Inflammatory and Neuroprotective Role

Based on the known activities of other xanthones and compounds isolated from Polygala tenuifolia, it is plausible that this compound exerts its effects through anti-inflammatory and neuroprotective pathways.

Anti-Inflammatory Effects

Xanthones isolated from Polygala tenuifolia have demonstrated inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[2] The overproduction of NO is a key factor in the inflammatory processes associated with various diseases. Other compounds from this plant have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[4] Furthermore, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) has been observed with other constituents of Polygala tenuifolia.[4]

These anti-inflammatory actions are often mediated through the modulation of critical signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are common targets for anti-inflammatory natural products.[4] It is hypothesized that this compound may interfere with these pathways to suppress the expression of inflammatory mediators.

Neuroprotective Effects

The neuroprotective potential of compounds from Polygala tenuifolia is another area of significant research.[3][5] The anti-inflammatory activity in microglia, the primary immune cells of the central nervous system, is directly linked to neuroprotection, as neuroinflammation is a hallmark of many neurodegenerative diseases. By reducing the production of inflammatory mediators, this compound could potentially protect neurons from inflammatory damage.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To investigate the hypothetical mechanism of action of this compound, a series of in vitro experiments would be essential.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line) for general anti-inflammatory screening.

-

BV2 (murine microglial cell line) for neuroinflammation studies.

-

HT22 (murine hippocampal neuronal cell line) or primary neurons for neuroprotection assays.

-

-

Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Key Experiments

| Experiment | Methodology | Purpose |

| Cell Viability Assay | MTT or MTS assay. | To determine the non-toxic concentration range of this compound. |

| Nitric Oxide (NO) Production Assay | Griess reagent assay. | To quantify the inhibition of NO production in LPS-stimulated macrophages or microglia. |

| Pro-inflammatory Cytokine Quantification | Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-1β, and IL-6. | To measure the reduction in pro-inflammatory cytokine secretion. |

| Quantitative Real-Time PCR (qRT-PCR) | RNA extraction, reverse transcription, and qPCR with primers for Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il1b, and Il6. | To assess the effect on the mRNA expression levels of key inflammatory genes. |

| Western Blot Analysis | Protein extraction and immunoblotting for iNOS, COX-2, phosphorylated and total proteins of the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways. | To investigate the modulation of key signaling proteins involved in inflammation. |

| Neuroprotection Assay | Co-culture of microglia and neurons or treatment of neurons with conditioned media from activated microglia. Neuronal viability would be assessed using methods like calcein-AM/ethidium homodimer-1 staining or TUNEL assay. | To evaluate the ability of the compound to protect neurons from inflammatory damage. |

Visualizing the Potential Mechanisms

The following diagrams illustrate the potential experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

Caption: A generalized workflow for in vitro evaluation of the anti-inflammatory effects of this compound.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on inflammatory responses.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing literature on related compounds from Polygala tenuifolia provides a strong rationale for investigating this compound as a potential anti-inflammatory and neuroprotective agent. The proposed experimental framework offers a clear path for elucidating its specific mechanism of action. Future research should focus on performing these foundational in vitro studies to gather quantitative data and confirm the modulation of the hypothesized signaling pathways. Subsequent in vivo studies in relevant animal models of inflammation and neurodegeneration would be the next logical step in evaluating its therapeutic potential.

References

Identifying Novel Biological Targets for 1,2,3,7-Tetramethoxyxanthone: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This guide provides a comprehensive framework for the identification of novel biological targets for 1,2,3,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191) isolated from Polygala tenuifolia.[1][2][3][4][5] Given the limited direct research on this specific compound, this document outlines a systematic approach, combining computational prediction with established experimental validation techniques. All quantitative data is presented in structured tables, detailed experimental protocols are provided for key methodologies, and all signaling pathways and workflows are visualized using the DOT language as specified.

Introduction to this compound and the Xanthone Class

Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that are found in various medicinal plants.[6] This structural class is recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[6][7] The biological activity of xanthone derivatives is highly dependent on the type, number, and position of functional groups on the xanthone skeleton.[6]

This compound is a specific xanthone isolated from the roots of Polygala tenuifolia, a plant used in traditional medicine.[1][2][3][4][5] While the broader class of xanthones has been studied for various therapeutic applications, the specific biological targets and mechanism of action for this compound remain largely uncharacterized. This guide proposes a comprehensive strategy to identify these targets, thereby unlocking its therapeutic potential.

A Proposed Workflow for Target Identification

A logical workflow for identifying novel biological targets for a natural product with limited characterization involves a multi-pronged approach, beginning with computational predictions to generate hypotheses, followed by experimental validation. This "reverse pharmacology" or "target-based drug discovery" approach is efficient for elucidating the mechanism of action of compounds with known or suspected biological activity.[8][9][10][11][12]

Phase 1: In Silico Target Prediction

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the biological targets of a small molecule.[6][7][13][14]

Chemical Similarity-Based Prediction

The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities.[15] By comparing the structure of this compound to databases of compounds with known targets (e.g., ChEMBL), we can predict its potential targets.

Table 1: Hypothetical Results from Chemical Similarity Search

| Predicted Target Class | Representative Protein | Similarity Score (Tanimoto) | Known Function |

| Protein Kinases | Mitogen-activated protein kinase (MAPK) | 0.85 | Cell signaling, proliferation, inflammation |

| Topoisomerases | Topoisomerase II | 0.82 | DNA replication and transcription |

| Phosphodiesterases | Phosphodiesterase 4 (PDE4) | 0.79 | Second messenger signaling, inflammation |

| Cytochrome P450 | CYP1A1 | 0.75 | Xenobiotic metabolism |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking

Molecular docking predicts the binding orientation and affinity of a small molecule to the active site of a protein.[16][17][18] This technique can be used to screen this compound against a library of protein structures associated with diseases like cancer and inflammation.

Table 2: Hypothetical Molecular Docking Results

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| MAPK1 (4QTB) | -8.9 | LYS54, GLU71, MET108 |

| TOP2A (1ZXM) | -8.5 | ASP555, ARG562 |

| PDE4B (3G3O) | -9.2 | GLN443, HIS234, MET357 |

| AKT1 (6S9W) | -7.8 | LYS179, THR211 |

Note: The data in this table is hypothetical and for illustrative purposes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. mdpi.com [mdpi.com]

- 6. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reverse pharmacology - Wikipedia [en.wikipedia.org]

- 9. Reverse pharmacology: fast track path of drug discovery - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Computational approaches in target identification and drug discovery | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Ethnobotanical Uses of Plants Containing 1,2,3,7-Tetramethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,7-Tetramethoxyxanthone is a naturally occurring xanthone (B1684191) that has been identified in medicinal plants, most notably Polygala tenuifolia Willd. (Yuan Zhi). This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on Polygala tenuifolia, a cornerstone of Traditional Chinese Medicine (TCM). This document summarizes the traditional applications, presents available quantitative data, details relevant experimental protocols for isolation and bioactivity assessment, and elucidates the potential signaling pathways involved in its pharmacological effects. The information is intended to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction to this compound and its Botanical Sources

This compound is a xanthone derivative isolated from Polygala tenuifolia[1][2]. Xanthones are a class of polyphenolic compounds known for their wide range of biological activities. Polygala tenuifolia, commonly known as Yuan Zhi or Chinese senega, is a perennial plant belonging to the Polygalaceae family. The root of this plant is the primary part used in traditional medicine and has been officially listed in the Chinese Pharmacopoeia[2].

While this compound has been specifically identified in Polygala tenuifolia, the broader Polygala genus and the Gentianaceae family are also known to be rich sources of various xanthones[3].

Ethnobotanical Uses of Polygala tenuifolia

The ethnobotanical applications of Polygala tenuifolia are deeply rooted in Traditional Chinese Medicine, where it is valued for its effects on the central nervous system and respiratory system.

Table 1: Summary of Ethnobotanical Uses of Polygala tenuifolia

| Traditional Use Category | Specific Applications | Supporting References |

| Cognitive and Neurological Disorders | Insomnia, forgetfulness, neurasthenia, anxiety, palpitations, and cognitive enhancement.[4] | [4][5][6] |

| Respiratory Ailments | Expectorant for cough with profuse phlegm, chronic bronchitis.[3][5] | [3][5] |

| Anti-inflammatory | Used externally for boils and carbuncles.[3] | [3] |

| General Health | Tonic for the heart and kidney energies.[3] | [3] |

Quantitative Data

Specific quantitative data for the concentration of this compound in Polygala tenuifolia is limited in the readily available scientific literature. However, qualitative and semi-quantitative analyses have confirmed its presence.

Table 2: Phytochemical Analysis of Polygala tenuifolia Root

| Compound | Analytical Method | Relative Abundance/Concentration | Reference |

| This compound | UPLC-MS/MS | Detected as a constituent.[4] | [4] |

| Tenuifoliside A | UPLC-MS/MS | Identified as a leading compound in some samples.[4] | [4] |

| Polygalasaponins | UPLC-MS/MS | Major class of compounds detected. | [4] |

| Other Xanthones | UPLC-MS/MS | Several other xanthone derivatives identified. | [4] |

Note: The absolute concentration of this compound can vary depending on the plant's origin, age, and processing methods.

Experimental Protocols

Isolation and Identification of this compound

The following is a generalized protocol for the extraction and isolation of xanthones from Polygala tenuifolia root, based on methodologies described in the literature.

4.1.1. Extraction

-

Sample Preparation: Air-dry the roots of Polygala tenuifolia and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered root material with 70-95% ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Fractionation and Isolation

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in xanthones, to column chromatography on silica (B1680970) gel.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Fractions containing the target compound can be further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol (B129727) and water.

4.1.3. Identification

-

Spectroscopic Analysis: Elucidate the structure of the isolated compound using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR to determine the chemical structure.

-

Bioassay Protocols

4.2.1. Anti-inflammatory Activity Assay (In Vitro)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.

-

Measurement of Nitric Oxide (NO): Determine the NO concentration in the culture supernatant using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.

-

Western Blot Analysis: Analyze the protein expression of iNOS and COX-2 in the cell lysates.

4.2.2. Neuroprotective Activity Assay (In Vitro)

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.

-

Treatment: Co-treat the cells with the neurotoxin and various concentrations of this compound.

-

Cell Viability Assay: Assess cell viability after 24-48 hours using the MTT assay. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

-

Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways of this compound are limited, research on other xanthones and extracts of Polygala tenuifolia suggests the involvement of key inflammatory and neuroprotective pathways.

Anti-inflammatory Signaling Pathways

Xanthones are known to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Xanthones can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Xanthones have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thus downregulating the inflammatory response.

Neuroprotective Signaling Pathways

The neuroprotective effects of compounds from Polygala tenuifolia are also linked to the modulation of the MAPK pathway and the regulation of neurotrophic factors. By inhibiting the pro-apoptotic signaling cascades mediated by JNK and p38 MAPKs in response to oxidative stress or neurotoxins, this compound may protect neuronal cells from damage.

Visualizations

Caption: General experimental workflow for the study of this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed modulation of the MAPK signaling pathway.

Conclusion

This compound, a constituent of the ethnobotanically significant plant Polygala tenuifolia, represents a promising area for further pharmacological investigation. The traditional uses of P. tenuifolia for cognitive and inflammatory conditions provide a strong rationale for exploring the therapeutic potential of its individual components. This guide has summarized the existing knowledge and provided a framework for future research, including detailed experimental protocols and an overview of the likely signaling pathways involved. Further quantitative analysis of this compound in various plant sources and in-depth studies on its specific molecular targets are warranted to fully elucidate its therapeutic value.

References

- 1. frontiersin.org [frontiersin.org]

- 2. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone I" by Dan-Dan Zhang, Hong Zhang et al. [hsrc.himmelfarb.gwu.edu]

Methodological & Application

HPLC method for quantification of 1,2,3,7-Tetramethoxyxanthone in plant extracts

An HPLC Method for the Quantification of 1,2,3,7-Tetramethoxyxanthone in Plant Extracts

Application Note and Protocol

Introduction

This compound is a naturally occurring xanthone (B1684191) that has been isolated from plant species such as Polygala tenuifolia. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The proposed method is based on established principles for the analysis of similar methoxylated xanthones and serves as a comprehensive guide for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) or UV detector. The separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase comprising acetonitrile (B52724) and water, with a small percentage of formic acid, ensures efficient separation of the analyte from other matrix components. The acidic modifier helps to produce sharp and symmetrical peaks. Quantification is performed by constructing a calibration curve from the peak areas of standard solutions of this compound.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a binary or quaternary gradient pump, an autosampler, a column thermostat, and a PDA or UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and ultrapure water.

-

Reagents: Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥98%).

-

Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (Plant Extract)

-

Accurately weigh approximately 1 g of the powdered plant material.

-

Transfer the sample to a suitable extraction vessel and add 20 mL of methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min, 40% B5-20 min, 40-70% B20-25 min, 70-40% B25-30 min, 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA/UV at 254 nm (It is recommended to scan from 200-400 nm to determine the optimal wavelength) |

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

-

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes typical quantitative data for xanthone analysis based on published methods for analogous compounds.[1][2][3][4] This data should be established specifically for this compound during method validation.

| Parameter | Expected Range/Value |

| Retention Time (min) | To be determined (expected to be within the gradient run time) |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery %) | 98 - 102% |

| Precision (RSD %) | < 2% |

| LOD (µg/mL) | To be determined (typically in the ng/mL range) |

| LOQ (µg/mL) | To be determined (typically in the ng/mL range) |

Mandatory Visualization

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols: Synthesis of 1,2,3,7-Tetramethoxyxanthone Derivatives for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 1,2,3,7-tetramethoxyxanthone derivatives for the purpose of structure-activity relationship (SAR) studies. This document outlines detailed synthetic protocols, methods for diversification, and assays for biological characterization, with a focus on anticancer applications.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the xanthone (B1684191) scaffold plays a crucial role in determining the biological activity. This document focuses on the this compound core, providing a framework for its synthesis and the generation of a library of derivatives to explore its therapeutic potential.

Synthesis of the this compound Scaffold

The synthesis of the target xanthone scaffold can be efficiently achieved through a two-step process: a Grover-Shah-Munro reaction to form the core hydroxylated xanthone, followed by exhaustive methylation.

Step 1: Synthesis of 1,2,3,7-Tetrahydroxyxanthone via Grover-Shah-Munro Reaction

The Grover-Shah-Munro reaction is a classic and effective method for the synthesis of hydroxyxanthones, involving the condensation of a phenol (B47542) with an o-hydroxybenzoic acid in the presence of a condensing agent.[1]

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous zinc chloride (6 g). Gently heat the flask under vacuum to ensure it is moisture-free, then allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To the flask, add 2,3,4-trihydroxybenzoic acid (2.0 g, 11.6 mmol) and 4-methoxyphenol (B1676288) (1.44 g, 11.6 mmol).

-

Addition of Condensing Agent: Carefully add freshly distilled phosphorus oxychloride (16 mL) to the mixture with gentle stirring.

-

Reaction Conditions: Heat the reaction mixture to 70-75°C in an oil bath and maintain this temperature for 2 hours. The reaction mixture will turn into a deep red, viscous solid.

-